molecular formula C8H13N3 B1512010 1-(azetidin-3-yl)-3,5-dimethyl-1H-pyrazole CAS No. 1107627-17-7

1-(azetidin-3-yl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B1512010
CAS No.: 1107627-17-7
M. Wt: 151.21 g/mol
InChI Key: JNIGJXJBRHGJBY-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-3,5-dimethyl-1H-pyrazole is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of azetidine with appropriate pyrazole derivatives under acidic or basic conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the azetidine ring.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve more advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and improved safety profiles.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.

  • Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles replace the existing substituents.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

  • Reduction: Lithium aluminum hydride (LiAlH4)

  • Substitution: Various nucleophiles, depending on the desired substitution product

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound

  • Reduction Products: Reduced forms of the compound

  • Substitution Products: Substituted azetidines with different functional groups

Scientific Research Applications

  • Medicinal Chemistry: The compound has shown potential as a building block for the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds.

  • Material Science: The compound's unique structural properties make it useful in the design of new materials with specific electronic and mechanical characteristics.

Mechanism of Action

The mechanism by which 1-(azetidin-3-yl)-3,5-dimethyl-1H-pyrazole exerts its effects depends on its molecular targets and pathways involved. For example, in medicinal applications, it may interact with specific enzymes or receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

  • Azetidine: A simpler four-membered nitrogen-containing heterocycle.

  • Pyrazole Derivatives: Compounds containing the pyrazole ring structure.

  • Quaternary Ammonium Salts: Compounds with a similar azetidine core but with additional substituents.

Properties

IUPAC Name

1-(azetidin-3-yl)-3,5-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-6-3-7(2)11(10-6)8-4-9-5-8/h3,8-9H,4-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIGJXJBRHGJBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2CNC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(azetidin-3-yl)-3,5-dimethyl-1H-pyrazole
Reactant of Route 2
1-(azetidin-3-yl)-3,5-dimethyl-1H-pyrazole
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1-(azetidin-3-yl)-3,5-dimethyl-1H-pyrazole
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1-(azetidin-3-yl)-3,5-dimethyl-1H-pyrazole
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Reactant of Route 6
1-(azetidin-3-yl)-3,5-dimethyl-1H-pyrazole

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